molecular formula C9H7Cl2N B8598512 3,4-Dichloro-N-2-propynylbenzenamine

3,4-Dichloro-N-2-propynylbenzenamine

Cat. No.: B8598512
M. Wt: 200.06 g/mol
InChI Key: HAOZVOXAKAJGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-2-propynylbenzenamine is a halogenated aromatic amine characterized by two chlorine atoms at the 3- and 4-positions of the benzene ring and a propargyl (2-propynyl) group attached to the nitrogen atom. Its molecular formula is C₉H₆Cl₂N, with a molar mass of 205.06 g/mol.

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

3,4-dichloro-N-prop-2-ynylaniline

InChI

InChI=1S/C9H7Cl2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h1,3-4,6,12H,5H2

InChI Key

HAOZVOXAKAJGRU-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
3,4-Dichloro-N-2-propynylbenzenamine C₉H₆Cl₂N 205.06 3,4-Cl; N-propynyl Pharmaceutical intermediates
2,4-Dichloro-N-(propenyl-pyrrolidinylidene) C₁₃H₁₃Cl₃N₂ 303.61 2,4-Cl; propenyl-pyrrolidinylidene Agrochemical research
2-(4-Chloro-phenoxy)-dichlorobenzamide C₁₇H₁₆Cl₃NO₂ 372.67 Amide; dichlorobenzyl Bioactive molecule synthesis
4-(Quinoxalinyl)-N,N-dimethylbenzenamine C₂₂H₂₁N₃ 327.43 Quinoxaline; dimethylamine Neuropharmacology

Research Findings and Implications

  • Reactivity : The propargyl group in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), unlike propenyl or benzyl analogs .
  • Biological Activity : Chlorine substituents enhance lipophilicity and membrane permeability compared to nitro or methyl groups, as seen in CAS 99-55-8 .
  • Synthetic Utility: The absence of heterocycles in the target compound simplifies synthesis routes relative to quinoxaline or thiazole derivatives, which require multi-step heterocycle formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.